molecular formula C18H21N3O4 B2880084 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 2034356-09-5

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No. B2880084
CAS RN: 2034356-09-5
M. Wt: 343.383
InChI Key: OCORSBWIFRGZKC-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising biological activity.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the specified benzamide derivative have been synthesized and evaluated for their anticancer properties. For instance, a study on a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated marked inhibition against various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cells, showcasing promising anticancer activity. The study also employed molecular docking studies to reveal potential activity against specific cancer-related proteins (Huang et al., 2020).

Antimicrobial Activity

Another realm of research involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, leveraging starting materials like 2-chloro-6-ethoxy-4-acetylpyridine to craft antimicrobial agents. These compounds exhibit significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid, highlighting their potential as novel antimicrobial agents (Hossan et al., 2012).

Molecular Interaction Studies

The conformation and molecular interactions of related compounds, such as N-(pyrimidin-2-yl)pentafluorobenzamide, have been investigated to understand their chemical behavior and potential applications. Studies have shown that these compounds can adopt specific conformations that are influenced by their molecular structure and the environment, which is crucial for designing drugs with targeted properties (Forbes et al., 2001).

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-5-3-4-13(17(15)25-2)18(23)19-8-9-21-11-20-14(10-16(21)22)12-6-7-12/h3-5,10-12H,6-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCORSBWIFRGZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

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